molecular formula C21H17NO2S B299787 1-(9H-fluoren-2-ylsulfonyl)indoline

1-(9H-fluoren-2-ylsulfonyl)indoline

Cat. No.: B299787
M. Wt: 347.4 g/mol
InChI Key: AXUCQMBHYLPJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-2-ylsulfonyl)indoline is a sulfonamide derivative of indoline, characterized by a fluorenylsulfonyl group attached to the indoline nitrogen. Sulfonyl groups are known to influence electronic properties, solubility, and binding affinity, making this compound a subject of interest in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C21H17NO2S

Molecular Weight

347.4 g/mol

IUPAC Name

1-(9H-fluoren-2-ylsulfonyl)-2,3-dihydroindole

InChI

InChI=1S/C21H17NO2S/c23-25(24,22-12-11-15-5-2-4-8-21(15)22)18-9-10-20-17(14-18)13-16-6-1-3-7-19(16)20/h1-10,14H,11-13H2

InChI Key

AXUCQMBHYLPJGA-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4

Origin of Product

United States

Comparison with Similar Compounds

1-(Benzylsulfonyl)indoline (BSI)

  • Structure : Benzylsulfonyl group at the indoline nitrogen.
  • Activity : Demonstrated potent inhibition of pancreatic cancer cell migration and invasion by targeting histone deacetylase (HDAC). BSI increased E-cadherin expression, a marker of epithelial-mesenchymal transition (EMT) suppression .
  • Comparison : The fluorenylsulfonyl group in 1-(9H-fluoren-2-ylsulfonyl)indoline is bulkier and more aromatic than benzylsulfonyl. This could enhance HDAC binding affinity due to increased π-π interactions but may reduce cellular permeability due to higher molecular weight.

5-O-Methylsulfonyl and 5-O-Aminosulfonyl Indole Derivatives

  • Structure : Sulfonyl substituents at the indole C5 position (e.g., compounds 2 and 3 in ).
  • Activity: Exhibited cytotoxic activity comparable to doxorubicin against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines (IC₅₀ values: 0.8–1.2 μM). Small sulfonyl groups (methyl, aminosulfonyl) favored activity .
  • Comparison : Unlike these C5-substituted indoles, this compound is N-substituted. Positional differences may alter target selectivity; N-sulfonyl groups are more likely to influence enzyme inhibition (e.g., HDACs), while C5-substituted derivatives may intercalate DNA.

1-(Methylsulfonyl)-5-boronate Indoline

  • Structure : Methylsulfonyl and boronate ester groups at positions 1 and 5, respectively.
  • Application : Used as a versatile building block in Suzuki-Miyaura cross-coupling reactions to introduce functional groups or modify molecular frameworks .
  • Comparison : The fluorenylsulfonyl group in this compound could serve a similar role in coupling reactions, with the fluorene moiety providing steric bulk to direct regioselectivity.

Physicochemical Properties

Indolin-2-one (Oxindole)

  • Structure : Ketone at the C2 position of indoline.
  • Properties :
    • Molecular weight: 133.15 g/mol
    • LogP (iLOGP): 1.23
    • Solubility: -2.46 (ESOL, indicative of moderate solubility) .

Metabolic Stability and Reactivity

  • Indoline to Indole Conversion : DNT dioxygenase oxidizes indoline to indole, which is further metabolized to indigo in some systems .
  • Implications : The fluorenylsulfonyl group may sterically hinder enzymatic oxidation of the indoline ring, improving metabolic stability compared to unsubstituted indolines.

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted LogP Solubility (ESOL)
Indolin-2-one 133.15 1.23 -2.46
1-(Benzylsulfonyl)indoline ~285 ~3.5 -4.2 (estimated)
This compound ~350–400 ~4.0 -5.8 (estimated) -

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